Vascular Selectivity Over Myocardial Depression: Diltiazem vs. Verapamil In Vitro
Diltiazem demonstrates intermediate vascular selectivity compared to other CCBs. In an in vitro model using isolated rat portal vein (vascular) and papillary muscle (myocardial), the vascular over myocardial inhibitory selectivity factor for diltiazem was 8.9, compared to only 0.92 for verapamil (no selectivity) and 103 for felodipine (marked selectivity) [1]. This places diltiazem between dihydropyridines and verapamil in terms of vascular versus cardiac tissue selectivity.
| Evidence Dimension | Vascular vs. myocardial selectivity factor (ratio of pIC50 values) |
|---|---|
| Target Compound Data | 8.9 |
| Comparator Or Baseline | Verapamil: 0.92; Felodipine: 103 |
| Quantified Difference | Diltiazem selectivity factor is approximately 9.7-fold higher than verapamil |
| Conditions | Isolated rat portal vein and paced papillary muscle; concentration-time-effect relations at equilibrium |
Why This Matters
This intermediate selectivity profile makes diltiazem suitable for applications requiring balanced vascular and cardiac effects, whereas verapamil's lack of selectivity predisposes to greater myocardial depression.
- [1] Ljung B, Kjellstedt A, Orebäck B. Vascular versus myocardial selectivity of calcium antagonists studied by concentration-time-effect relations. J Cardiovasc Pharmacol. 1987;10(Suppl 1):S34-S39. View Source
